Methyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Introduction of Substituents: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, leading to modulation of their activity . The chloro and methoxy substituents can enhance binding affinity and selectivity towards these targets . The compound may exert its effects through inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: Known for their biological activities and used in medicinal chemistry.
Pyrrolizines: Another class of pyrrolidine derivatives with potential therapeutic applications.
Prolinol: A derivative of pyrrolidine with significant biological activity.
Uniqueness
Methyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate is unique due to the specific combination of the pyrrolidine ring with chloro and methoxy substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H16ClNO3 |
---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
methyl 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H16ClNO3/c1-17-11-5-3-4-8(12(11)14)9-6-15-7-10(9)13(16)18-2/h3-5,9-10,15H,6-7H2,1-2H3 |
InChI Key |
GYOOFPFZACBMCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C2CNCC2C(=O)OC |
Origin of Product |
United States |
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